Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate hydrochloride
Overview
Description
Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C13H20ClN3O2 and a molecular weight of 285.77 g/mol . It is a derivative of pyridine and diazepane, and it is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate hydrochloride typically involves the reaction of ethyl nicotinate with 1,4-diazepane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The diazepane ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyridine ring can also participate in binding interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl nicotinate: A precursor in the synthesis of the target compound, used for its vasodilatory properties.
1,4-Diazepane: A core structure in many biologically active molecules, known for its ability to form stable complexes with various targets.
Pyridine derivatives: A broad class of compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-2-18-13(17)11-4-5-12(15-10-11)16-8-3-6-14-7-9-16;/h4-5,10,14H,2-3,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVOCTCCTMBMQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2CCCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221726-03-9 | |
Record name | 3-Pyridinecarboxylic acid, 6-(hexahydro-1H-1,4-diazepin-1-yl)-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221726-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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